6-(Hydroxymethyl)-4,9-dimethoxy-5H-furo[3,2-g][1]benzopyran-5-one
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Overview
Description
6-(HYDROXYMETHYL)-4,9-DIMETHOXY-5H-FURO[3,2-G]CHROMEN-5-ONE is a complex organic compound belonging to the class of chromones Chromones are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(HYDROXYMETHYL)-4,9-DIMETHOXY-5H-FURO[3,2-G]CHROMEN-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate phenolic compounds with β-keto esters in the presence of acid catalysts. The reaction conditions often involve the use of solvents like acetone and catalysts such as anhydrous potassium carbonate at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are still under development, with a focus on optimizing yield and cost-effectiveness. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-(HYDROXYMETHYL)-4,9-DIMETHOXY-5H-FURO[3,2-G]CHROMEN-5-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxymethyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted chromones and chromanones, depending on the specific reagents and conditions used .
Scientific Research Applications
6-(HYDROXYMETHYL)-4,9-DIMETHOXY-5H-FURO[3,2-G]CHROMEN-5-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly tyrosinase inhibitors.
Medicine: Investigated for its anticancer properties, showing potential in inducing apoptosis in cancer cells.
Industry: Utilized in the development of new materials with specific optical properties.
Mechanism of Action
The mechanism of action of 6-(HYDROXYMETHYL)-4,9-DIMETHOXY-5H-FURO[3,2-G]CHROMEN-5-ONE involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
Chromanone A: A related compound with similar structural features but different biological activities.
Polymorphachromotriol: Another chromone derivative with hydroxymethyl groups, isolated from natural sources.
Uniqueness
6-(HYDROXYMETHYL)-4,9-DIMETHOXY-5H-FURO[3,2-G]CHROMEN-5-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a potent enzyme inhibitor and its potential anticancer activity make it a compound of significant interest in scientific research and industrial applications.
Properties
CAS No. |
61268-06-2 |
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Molecular Formula |
C14H12O6 |
Molecular Weight |
276.24 g/mol |
IUPAC Name |
6-(hydroxymethyl)-4,9-dimethoxyfuro[3,2-g]chromen-5-one |
InChI |
InChI=1S/C14H12O6/c1-17-11-8-3-4-19-12(8)14(18-2)13-9(11)10(16)7(5-15)6-20-13/h3-4,6,15H,5H2,1-2H3 |
InChI Key |
DXEJAARXLGCSAW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C3=C1C=CO3)OC)OC=C(C2=O)CO |
Origin of Product |
United States |
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